molecular formula C7H10ClF3O2S B2424817 [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2503205-03-4

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2424817
CAS No.: 2503205-03-4
M. Wt: 250.66
InChI Key: OMEBBVGDJIUSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C(8)H({10})ClF(_3)O(_2)S It is known for its unique structural features, including a cyclobutyl ring substituted with a trifluoromethyl group and a methanesulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Sulfonylation: The final step involves the reaction of the cyclobutyl intermediate with methanesulfonyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Types of Reactions:

    Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfides.

    Addition Reactions: The trifluoromethyl group can engage in addition reactions with electrophiles, potentially forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Result from reactions with alcohols.

    Sulfides: Produced through reduction reactions.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules.

    Reagents: Employed in various organic transformations due to its reactive functional groups.

Biology and Medicine:

    Drug Development:

    Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Material Science: Used in the preparation of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Lacks the cyclobutyl and trifluoromethyl groups, making it less sterically hindered and less reactive.

    Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group but lacks the cyclobutyl ring, leading to different reactivity and applications.

    Cyclobutylmethanesulfonyl Chloride: Similar structure but without the trifluoromethyl group, affecting its chemical properties and reactivity.

Uniqueness: The combination of the cyclobutyl ring, trifluoromethyl group, and methanesulfonyl chloride functionality in [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride provides a unique set of chemical properties, including enhanced stability, reactivity, and potential for diverse applications in synthetic chemistry and beyond.

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF3O2S/c1-6(4-14(8,12)13)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEBBVGDJIUSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.